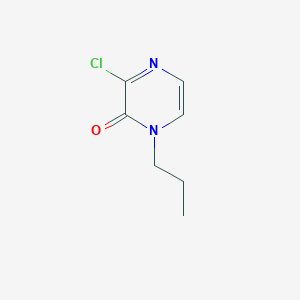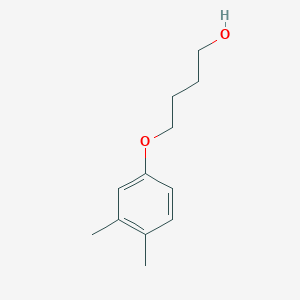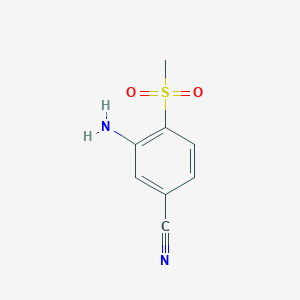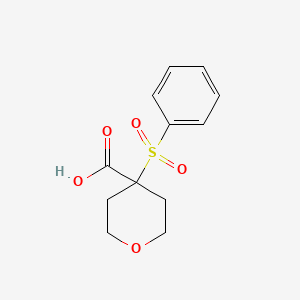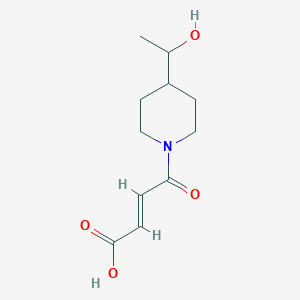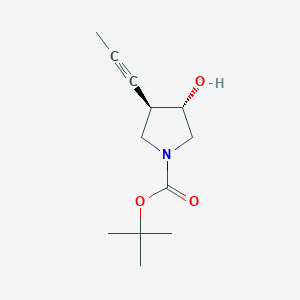
tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate, also known as tert-butyl 3-hydroxy-4-propargylpyrrolidine-1-carboxylate (t-Bu-3HPA) is a synthetic compound that is used in various scientific research applications. It is a derivative of pyrrolidine, a five-membered cyclic amine, which is a nitrogen-containing heterocyclic compound. The compound has a chiral center with two optical isomers, 3S,4R and 3R,4S, and is produced in a racemic mixture. It is used in a variety of chemical reactions including Wittig reactions and Diels-Alder reactions.
Applications De Recherche Scientifique
Synthesis of Complex Molecules
This compound serves as a building block in the synthesis of complex organic molecules. For example, it has been utilized in the creation of trisubstituted pyrrolidin-2-ones, highlighting its versatility in constructing cyclic and acyclic structures with potential biological activity (Weber et al., 1995). This underlines the compound's significance in developing pharmaceuticals and other organic compounds.
Catalysis and Chemical Reactions
The compound plays a crucial role in catalyzed chemical reactions, such as the palladium-catalyzed coupling reactions, which are fundamental in creating diverse organic compounds with various functional groups (Wustrow & Wise, 1991). This demonstrates its utility in facilitating complex chemical transformations essential for synthetic chemistry.
Asymmetric Synthesis
It is also instrumental in asymmetric synthesis, providing a pathway to chiral compounds that are of great interest in the development of drugs and other active molecules. The enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines showcases its application in producing compounds with high stereochemical purity, which is vital for pharmaceutical applications (Chung et al., 2005).
Material Science and Photoluminescence
In material science, derivatives of this compound have been explored for their potential in photoluminescent materials and electrochromic devices. For instance, the study of singlet oxygen reactions of pyrrole carboxylic acid tert-butyl esters could lead to novel materials with specific optical properties (Wasserman et al., 2004).
Drug Development and Medicinal Chemistry
While the focus is on the compound's synthetic applications, its derivatives and related compounds have shown promise in medicinal chemistry, particularly in anti-inflammatory and analgesic activities. This highlights the potential of such compounds in the development of new therapeutic agents (Ikuta et al., 1987).
Propriétés
IUPAC Name |
tert-butyl (3S,4R)-3-hydroxy-4-prop-1-ynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h9-10,14H,7-8H2,1-4H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBXEZBYOVDDV-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CN(CC1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



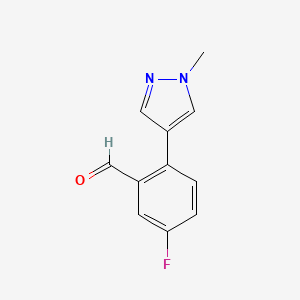
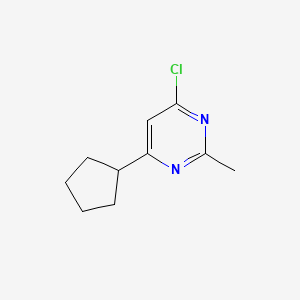
![(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1531728.png)
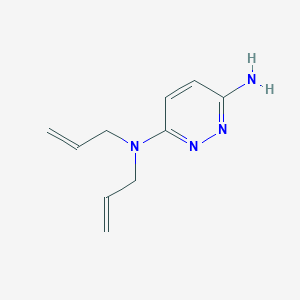
![6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazin-3-amine](/img/structure/B1531730.png)
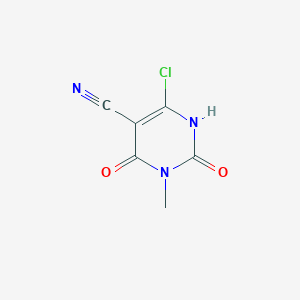
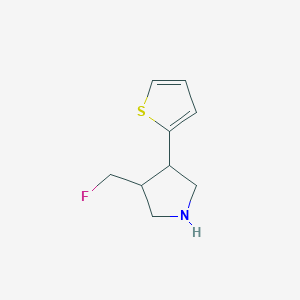
![1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1531735.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B1531736.png)
